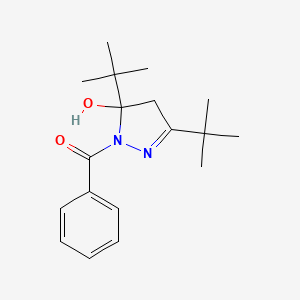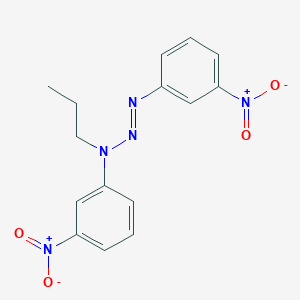
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene (BNPT) is a chemical compound that has been extensively researched for its potential applications in various fields, including biomedical research. BNPT is a triazene derivative that has been found to exhibit a range of interesting properties, including its ability to act as a prodrug for the release of nitric oxide (NO).
Wirkmechanismus
The mechanism of action of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene involves the release of NO from the triazene group. The release of NO is triggered by the reduction of the triazene group, which can be achieved by various means, including enzymatic reduction, photochemical reduction, and chemical reduction. Once released, NO can act on various targets, including guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP), a potent vasodilator.
Biochemical and Physiological Effects:
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has been found to exhibit a range of biochemical and physiological effects, including its ability to regulate blood pressure, inhibit platelet aggregation, and modulate immune response. 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has also been found to exhibit anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene is its ability to release NO in a controlled manner, which makes it a potential candidate for the treatment of various diseases. However, one of the main limitations of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene is its instability, which makes it difficult to store and handle. In addition, 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene can be toxic at high concentrations, which makes it important to use it with caution in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene. One of the most promising directions is the development of new methods for the controlled release of NO from 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene. This could involve the use of new reducing agents or the development of new delivery systems. Another promising direction is the investigation of the anti-cancer properties of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene, which could lead to the development of new cancer therapies. Finally, the investigation of the potential use of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene in the treatment of other diseases, such as hypertension and inflammation, could lead to the development of new drugs with improved efficacy and safety.
Synthesemethoden
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene can be synthesized by the reaction of 3-nitrobenzyl chloride with propylamine, followed by the reaction of the resulting product with sodium azide and copper(I) iodide. The final product is obtained by the reduction of the azide group with zinc dust in acetic acid.
Wissenschaftliche Forschungsanwendungen
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has been extensively studied for its potential use in biomedical research. One of the most promising applications of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene is its ability to act as a prodrug for the release of NO. NO is a potent vasodilator that plays an important role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has been found to release NO in a controlled manner, which makes it a potential candidate for the treatment of various diseases, including hypertension, cancer, and inflammation.
Eigenschaften
IUPAC Name |
3-nitro-N-[(3-nitrophenyl)diazenyl]-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-2-9-18(13-6-4-8-15(11-13)20(23)24)17-16-12-5-3-7-14(10-12)19(21)22/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEKBOAPWJBVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[(3-nitrophenyl)diazenyl]-N-propylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4891241.png)
![2-[4-(cyclopropylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4891245.png)
![6-(4-benzoyl-1-piperazinyl)-N-(3-chloro-4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4891252.png)
![5-methyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B4891261.png)

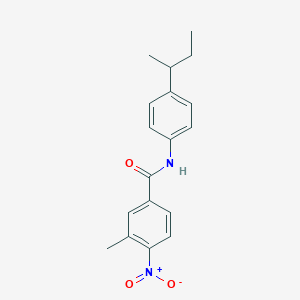
![3-allyl-6-ethyl-2-mercapto-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4891289.png)
![ethyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B4891296.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4891301.png)

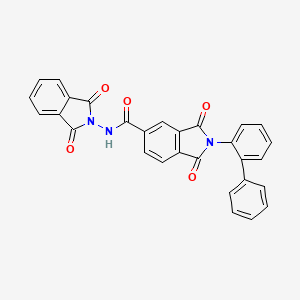
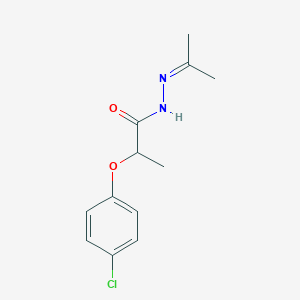
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4891365.png)
